molecular formula C15H18N2O5S2 B2427568 N-(2H-1,3-benzodioxol-5-yl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide CAS No. 2415555-51-8

N-(2H-1,3-benzodioxol-5-yl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide

Cat. No.: B2427568
CAS No.: 2415555-51-8
M. Wt: 370.44
InChI Key: VICHEXMYOIFLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a complex organic compound that features a benzodioxole ring and a dithiepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide typically involves multiple steps. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the dithiepan ring. The final step involves the formation of the oxamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N’-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is unique due to the presence of both a benzodioxole ring and a dithiepan ring in its structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S2/c18-13(16-6-15(20)7-23-3-4-24-8-15)14(19)17-10-1-2-11-12(5-10)22-9-21-11/h1-2,5,20H,3-4,6-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICHEXMYOIFLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.